methyl 3-[[(E)-3-(4-fluorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]benzoate
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Overview
Description
Methyl 3-[[(E)-3-(4-fluorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]benzoate is an organic compound with a complex structure that includes a fluorophenyl group, a furan ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[[(E)-3-(4-fluorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]benzoate typically involves multiple steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through a reaction between 4-fluorobenzaldehyde and an appropriate reagent.
Coupling with Furan-2-carbonyl Chloride: The intermediate is then reacted with furan-2-carbonyl chloride in the presence of a base to form the furan-2-carbonylamino derivative.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[[(E)-3-(4-fluorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 3-[[(E)-3-(4-fluorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-[[(E)-3-(4-fluorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-3-(4-fluorophenyl)acrylate: Shares the fluorophenyl group but lacks the furan and benzoate moieties.
Furan-2-carbonyl chloride: Contains the furan ring but lacks the fluorophenyl and benzoate groups.
Benzoic acid derivatives: Share the benzoate ester but differ in the other substituents.
Uniqueness
Methyl 3-[[(E)-3-(4-fluorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]benzoate is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 3-[[(E)-3-(4-fluorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O5/c1-29-22(28)15-4-2-5-17(13-15)24-20(26)18(12-14-7-9-16(23)10-8-14)25-21(27)19-6-3-11-30-19/h2-13H,1H3,(H,24,26)(H,25,27)/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRBCPLVSYIZGD-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)F)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)/C(=C\C2=CC=C(C=C2)F)/NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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